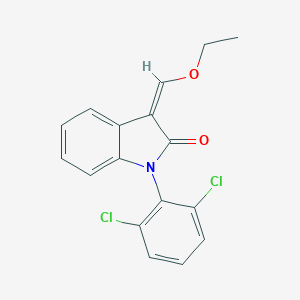
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the family of indolinone compounds and is known to selectively inhibit the activity of vascular endothelial growth factor (VEGF) receptors.
作用機序
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of VEGF receptors, which are essential for the formation of new blood vessels. By inhibiting the activity of VEGF receptors, this compound prevents the formation of new blood vessels, which in turn inhibits tumor growth and metastasis. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis, or the formation of new blood vessels. In addition, this compound has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of several other kinases, including platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).
実験室実験の利点と制限
One of the advantages of using 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for VEGF receptors. This allows researchers to selectively inhibit the activity of VEGF receptors without affecting other kinases. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for the study of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to study the effects of this compound on the immune system, as it has been shown to affect the activity of immune cells. Furthermore, the development of more soluble derivatives of this compound could improve its effectiveness in lab experiments and potential use as an anti-cancer drug.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It selectively inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells. While this compound has several advantages for lab experiments, its low solubility in water can be a limitation. Nonetheless, there are several future directions for the study of this compound, including its potential use in combination with other anti-cancer drugs and the development of more soluble derivatives.
合成法
The synthesis of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,6-dichloroaniline with ethyl glyoxalate, followed by the reduction of the intermediate with sodium borohydride. The resulting product is then subjected to cyclization with the help of trifluoroacetic acid to produce this compound. The overall yield of the synthesis process is around 20%.
科学的研究の応用
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, this compound has the potential to be used as an anti-cancer drug.
特性
分子式 |
C17H13Cl2NO2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)indol-2-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-2-22-10-12-11-6-3-4-9-15(11)20(17(12)21)16-13(18)7-5-8-14(16)19/h3-10H,2H2,1H3/b12-10- |
InChIキー |
MEFHIPKZNCNRMU-BENRWUELSA-N |
異性体SMILES |
CCO/C=C\1/C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
正規SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)

![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)

![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)


![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)